molecular formula C27H15N3O6 B6097353 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

Cat. No.: B6097353
M. Wt: 477.4 g/mol
InChI Key: FZTUWEIQKOMKNP-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole ring . This intermediate is then coupled with a phenyl group and further reacted with a nitrophenoxy group to form the final product. The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: Due to its unique photophysical properties, the compound is used in the development of fluorescent probes and sensors.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15N3O6/c31-26-21-13-12-20(35-19-5-3-4-18(14-19)30(33)34)15-22(21)27(32)29(26)17-10-8-16(9-11-17)25-28-23-6-1-2-7-24(23)36-25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTUWEIQKOMKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)OC6=CC=CC(=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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